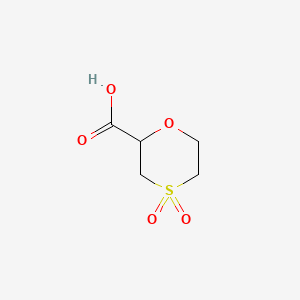
4,4-Dioxo-1,4lambda6-oxathiane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dioxo-1,4lambda6-oxathiane-2-carboxylic acid is a chemical compound with the molecular formula C4H6O5S. It is known for its unique structure, which includes a sulfur atom in a six-membered ring, making it a member of the oxathiane family.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dioxo-1,4lambda6-oxathiane-2-carboxylic acid typically involves the oxidation of 1,4-oxathiane derivatives. One common method includes the use of strong oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to introduce the dioxo functionality .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to balance the rate of oxidation with the stability of the intermediate compounds .
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Dioxo-1,4lambda6-oxathiane-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Hydroxylated oxathiane derivatives.
Substitution: Ester or amide derivatives.
Wissenschaftliche Forschungsanwendungen
4,4-Dioxo-1,4lambda6-oxathiane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4,4-Dioxo-1,4lambda6-oxathiane-2-carboxylic acid involves its interaction with specific molecular targets. The dioxo groups can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the carboxylic acid group can form hydrogen bonds with biological macromolecules, affecting their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Oxathiane: Lacks the dioxo functionality, making it less reactive in oxidation reactions.
4,4-Dioxo-1,4-thiazine: Contains a nitrogen atom instead of sulfur, leading to different chemical properties.
4,4-Dioxo-1,4lambda6-thiane: Similar structure but with different reactivity due to the absence of the carboxylic acid group.
Eigenschaften
Molekularformel |
C5H8O5S |
|---|---|
Molekulargewicht |
180.18 g/mol |
IUPAC-Name |
4,4-dioxo-1,4-oxathiane-2-carboxylic acid |
InChI |
InChI=1S/C5H8O5S/c6-5(7)4-3-11(8,9)2-1-10-4/h4H,1-3H2,(H,6,7) |
InChI-Schlüssel |
TWXMXGNHPFOVAR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)(=O)CC(O1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















